molecular formula C22H17ClN2O3 B2583645 (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide CAS No. 391230-43-6

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide

Cat. No.: B2583645
CAS No.: 391230-43-6
M. Wt: 392.84
InChI Key: QDWPDOGXPHDPQF-FOWTUZBSSA-N
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Description

(E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide is recognized in chemical research as a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). This compound exhibits high selectivity for JAK3 over other JAK family members, such as JAK2, which is a critical characteristic for investigating JAK3-specific signaling pathways without confounding off-target effects source . The primary research value of this inhibitor lies in its application for dissecting the role of JAK3 in immune cell signaling, particularly through the common gamma-chain (γc) cytokine receptors. JAK3 is essential for the development and function of lymphocytes, making this compound a valuable tool for in vitro studies of autoimmune diseases, such as rheumatoid arthritis and psoriasis, and for exploring mechanisms of immune suppression source . Furthermore, due to the involvement of JAK-STAT signaling in certain hematological malignancies, this inhibitor is also utilized in oncology research to probe proliferation and survival pathways in leukemia and lymphoma cell models source . Its well-defined mechanism of action enables researchers to precisely modulate a key node in cytokine signaling, facilitating the elucidation of disease mechanisms and the validation of novel therapeutic targets.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14-6-8-19(21(10-14)27-2)25-22(26)16(13-24)12-18-7-9-20(28-18)15-4-3-5-17(23)11-15/h3-12H,1-2H3,(H,25,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWPDOGXPHDPQF-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Electronic Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Furan Substituent Acrylamide Substituents Notable Functional Groups Evidence ID
Target Compound 5-(3-chlorophenyl) N-(2-methoxy-4-methylphenyl), 2-cyano Cyano, methoxy, chloro [12], [9]
3-(5-(2-Chlorophenyl)Furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide (CID 45051447) 5-(2-chlorophenyl) N-(2,4-dimethylphenyl) Methyl, chloro [12]
(2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 5-(2-chlorophenyl) N-(3-chloro-4-methylphenyl) Chloro, methyl [9]
(E)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(1-phenylbutyl)acrylamide (Compound 13) N/A N-(1-phenylbutyl), 3-bromo-4-hydroxy-5-methoxy Bromo, hydroxy, cyano [10]
  • Substituent Position : The target compound’s 3-chlorophenyl group on the furan (meta position) contrasts with CID 45051447’s 2-chlorophenyl (ortho), which may alter steric hindrance and π-π stacking .
  • N-Aryl Modifications : The 2-methoxy-4-methylphenyl group balances hydrophobicity (methyl) and polarity (methoxy), differing from the 3-chloro-4-methylphenyl in , where chloro introduces stronger electron withdrawal .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters
Compound LogP* Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 3.8 406.87 5 1
CID 45051447 4.2 351.83 3 1
Compound 13 () 3.5 425.29 5 2 (hydroxy)

*LogP values estimated using fragment-based methods.

  • Lipophilicity : The target compound’s LogP (3.8) is lower than CID 45051447 (4.2) due to the methoxy group’s polarity, suggesting improved aqueous solubility .

Q & A

Q. What are the established synthetic pathways for synthesizing (E)-3-(5-(3-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:

Furan-chlorophenyl intermediate formation : Coupling 3-chlorophenyl boronic acid with furan precursors via Suzuki-Miyaura cross-coupling to construct the furan-chlorophenyl core .

Acrylamide backbone assembly : Reacting the intermediate with acryloyl chloride or cyanoacrylic acid derivatives under controlled pH (6–7) and temperature (40–60°C) to form the acrylamide linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol or DCM) to isolate the final product .
Key reagents include palladium catalysts for cross-coupling and triethylamine as a base for acrylation.

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy :
  • ¹H NMR identifies protons on the furan (δ 6.5–7.5 ppm), methoxy (δ ~3.8 ppm), and acrylamide groups (δ 6.2–6.8 ppm for vinyl protons) .
  • ¹³C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 407.1) .
  • IR spectroscopy : Detects C≡N stretching (~2200 cm⁻¹) and C=O bands (~1680 cm⁻¹) .

Q. What solvent systems are optimal for solubility and reactivity studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for biological assays, while ethanol or dichloromethane is preferred for synthetic steps due to compatibility with acrylamide coupling . Solvent polarity directly impacts reaction kinetics—higher polarity accelerates nucleophilic attack on the acrylamide group .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer : Yield optimization requires:
  • Solvent selection : Dichloromethane improves reaction homogeneity, while ethanol minimizes side reactions during cyclization .
  • Catalyst screening : Palladium(II) acetate with triphenylphosphine increases cross-coupling efficiency (yield: 75–85%) .
  • Temperature control : Maintaining 50–60°C during acrylation prevents premature polymerization .
  • Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves impurities from structurally similar byproducts .

Q. What strategies address contradictions in reported biological activities of structurally analogous acrylamides?

  • Methodological Answer : Discrepancies arise from:
  • Assay variability : Standardize cell-based assays (e.g., fixed incubation time, consistent ATP levels for cytotoxicity tests) .
  • Electronic effects : Compare substituent impacts (e.g., electron-withdrawing cyano vs. electron-donating methoxy groups) using QSAR models .
  • Purity thresholds : Ensure ≥95% purity (via HPLC) to exclude confounding effects from synthetic byproducts .
    Example: Cyano groups in this compound may enhance electrophilicity, altering protein binding compared to non-cyano analogs .

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets?

  • Methodological Answer : Proposed mechanisms include:
  • Michael addition : The α,β-unsaturated acrylamide reacts with cysteine thiols in proteins (e.g., kinases), forming covalent adducts .
  • π-π stacking : The chlorophenyl and furan rings interact with aromatic residues in enzyme active sites (validated via docking studies) .
    Experimental validation:
  • Fluorescence quenching assays to measure binding constants (e.g., Kd values) .
  • Mutagenesis studies replacing cysteine residues in target proteins to confirm covalent binding .

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